1-Cyclopropylpropane-2-sulfonamide
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Overview
Description
1-Cyclopropylpropane-2-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. This compound belongs to the sulfonamide class, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Scientific Research Applications
1-Cyclopropylpropane-2-sulfonamide has numerous applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
- Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties .
- Medicine: Explored as a potential therapeutic agent for treating various diseases due to its sulfonamide functionality .
- Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
While the specific mechanism of action for 1-Cyclopropylpropane-2-sulfonamide is not provided in the search results, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition disrupts the production of DNA in bacteria, making sulfonamides effective antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Cyclopropylamine + Sulfonyl Chloride → this compound + HCl
Another method involves the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine or pyridine. Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpropane-2-sulfonamide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
- Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
- Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents and conditions .
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles .
Major Products:
- Oxidation: Sulfonic acids, sulfonyl chlorides.
- Reduction: Amines, other reduced derivatives.
- Substitution: Various substituted sulfonamides .
Comparison with Similar Compounds
1-Cyclopropylpropane-2-sulfonamide can be compared with other similar compounds, such as:
- 2-Cyclopropylpropane-1-sulfonamide: Similar structure but with the sulfonamide group at a different position .
- Sulfonimidates: Organosulfur compounds with similar functional groups but different chemical properties and applications .
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both cyclopropyl and sulfonamide groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-cyclopropylpropane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCNXKQAGUZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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